

physical and chemical properties of alpha-bourbonene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Bourbonene*

Cat. No.: *B1203144*

[Get Quote](#)

α -Bourbonene: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the physical and chemical properties of the sesquiterpenoid α -bourbonene. It is intended for researchers, scientists, and professionals involved in natural product chemistry and drug development. This document summarizes the available quantitative data, outlines relevant experimental protocols, and presents a logical workflow for the biological evaluation of such compounds.

Physical and Chemical Properties

α -Bourbonene is a tricyclic sesquiterpene with the molecular formula $C_{15}H_{24}$. Its properties are summarized in the tables below.

Physical Properties

Property	Value	Source
Molecular Weight	204.35 g/mol	PubChem
Boiling Point	254-256 °C at 760 mmHg	The Good Scents Company[1]
Flash Point	105 °C (221 °F)	The Good Scents Company[1]
Vapor Pressure	0.026 mmHg at 25 °C (estimated)	The Good Scents Company[1]
Solubility	Soluble in alcohol; Insoluble in water	The Good Scents Company[1]

Chemical Identifiers

Identifier	Value
IUPAC Name	3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,3b,4,6a,6b-octahydrocyclobuta[1,2-a:3,4-a']dicyclopentene
CAS Number	5208-58-2
PubChem CID	530816

Spectroscopic Data

While α -bourbonene is a known compound, a comprehensive set of experimentally determined spectroscopic data (^1H NMR, ^{13}C NMR, IR) is not readily available in peer-reviewed literature. The primary experimental spectroscopic data available is the mass spectrum.

Mass Spectrometry

The electron ionization mass spectrum of α -bourbonene is available from the NIST WebBook. The spectrum is characterized by a molecular ion peak and a series of fragmentation peaks that are typical for sesquiterpenes.

Key Features of the Mass Spectrum:

- Molecular Ion (M^+): m/z 204

- **Major Fragmentation Peaks:** The fragmentation pattern can be used for identification when coupled with gas chromatography retention indices.

Experimental Protocols

The following protocols are generalized for the isolation and characterization of sesquiterpenes like α -bourbonene from essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the identification and quantification of volatile compounds like α -bourbonene in essential oil samples.

Methodology:

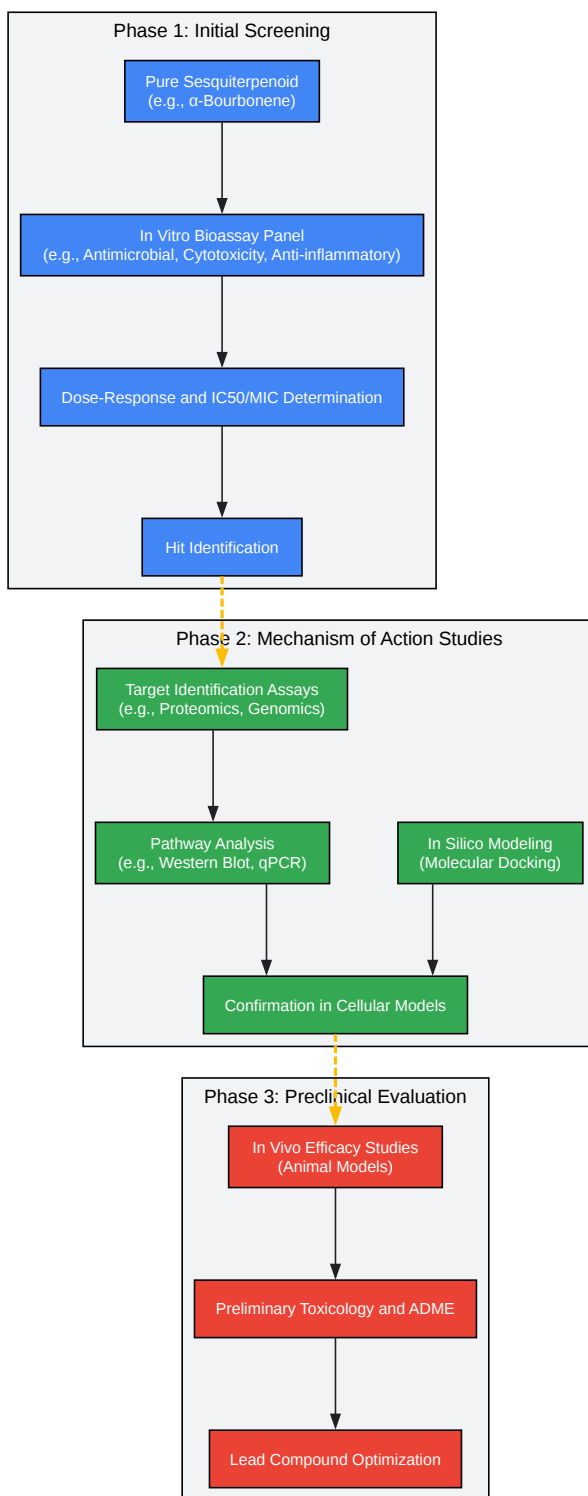
- **Sample Preparation:** Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1% v/v).
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **GC Column:** A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m) is typically used for terpene analysis.
- **Oven Temperature Program:**
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase at 3°C/min to 240°C.
 - Final hold: Hold at 240°C for 5 minutes.
- **Injector and Detector Temperatures:**
 - Injector: 250°C.
 - MS Transfer Line: 280°C.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection Mode: Split mode (e.g., split ratio 50:1).
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
- Identification: The identification of α -bourbonene is achieved by comparing its mass spectrum and retention index with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).

Mandatory Visualizations

Proposed Workflow for Biological Activity Screening

Given the lack of specific signaling pathway information for α -bourbonene, the following diagram illustrates a generalized workflow for the biological screening and mechanism of action elucidation of a novel sesquiterpenoid.



[Click to download full resolution via product page](#)

Caption: Workflow for Biological Screening of a Sesquiterpenoid.

This guide provides a summary of the currently available technical information on α -bourbonene for a scientific audience. Further experimental work is required to fully characterize its spectroscopic properties and potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. α -bourbonene, 5208-58-2 [thegoodscentcompany.com]
- To cite this document: BenchChem. [physical and chemical properties of α -bourbonene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203144#physical-and-chemical-properties-of-alpha-bourbonene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com